molecular formula C7H4ClFO4S B2545680 5-Fluoro-2H-1,3-benzodioxole-4-sulfonyl chloride CAS No. 1785602-70-1

5-Fluoro-2H-1,3-benzodioxole-4-sulfonyl chloride

Cat. No.: B2545680
CAS No.: 1785602-70-1
M. Wt: 238.61
InChI Key: VZWYZMJXOTTZBB-UHFFFAOYSA-N
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Description

5-Fluoro-2H-1,3-benzodioxole-4-sulfonyl chloride (CAS: 1785602-70-1) is a fluorinated benzodioxole derivative with a sulfonyl chloride functional group. Its molecular formula is C₇H₄ClFO₄S, and it has a molecular weight of 238.62 g/mol . This compound is primarily used in synthetic organic chemistry as a reactive intermediate for introducing sulfonate groups into target molecules, particularly in pharmaceutical and agrochemical research.

Key properties from available data include:

Property Value
Molecular Formula C₇H₄ClFO₄S
Molecular Weight 238.62 g/mol
CAS Number 1785602-70-1
Storage Not specified
Boiling Point Not reported

The compound is distributed globally, with shipping hubs in China, the US, India (Hyderabad and Delhi), and Germany .

Properties

IUPAC Name

5-fluoro-1,3-benzodioxole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO4S/c8-14(10,11)7-4(9)1-2-5-6(7)13-3-12-5/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWYZMJXOTTZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)F)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2H-1,3-benzodioxole-4-sulfonyl chloride typically involves the reaction of 5-Fluoro-2H-1,3-benzodioxole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .

Mechanism of Action

The mechanism of action of 5-Fluoro-2H-1,3-benzodioxole-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis:

Structural Analogs

Molecular weight: 220.62 g/mol (vs. 238.62 g/mol for the fluorinated derivative).

5-Chloro-2H-1,3-benzodioxole-4-sulfonyl Chloride :

  • Substitution of fluorine with chlorine increases steric bulk and alters electronic properties (chlorine is less electronegative but larger).
  • Expected higher thermal stability due to Cl’s weaker inductive effect compared to F.

Benzene Sulfonyl Chloride :

  • Simpler structure lacking the benzodioxole ring.
  • Lower molecular weight (176.62 g/mol) and higher reactivity due to reduced steric hindrance.

Reactivity and Stability

  • Fluorine Substituent: The 5-fluoro group in 5-Fluoro-2H-1,3-benzodioxole-4-sulfonyl chloride enhances electrophilicity at the sulfonyl chloride moiety, accelerating reactions with nucleophiles (e.g., amines, alcohols) compared to non-fluorinated analogs .
  • Benzodioxole Ring: The fused dioxole ring increases rigidity and may influence crystallinity or solubility relative to monocyclic sulfonyl chlorides.

Data Table: Key Properties of Selected Sulfonyl Chlorides

Compound Molecular Weight (g/mol) Substituent Reactivity (Relative) Common Applications
This compound 238.62 F High Pharmaceuticals, Agrochemicals
2H-1,3-Benzodioxole-4-sulfonyl chloride 220.62 H Moderate Polymer chemistry
Benzene Sulfonyl Chloride 176.62 H Very High General organic synthesis

Biological Activity

5-Fluoro-2H-1,3-benzodioxole-4-sulfonyl chloride is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a benzodioxole core with a sulfonyl chloride functional group and a fluorine atom at the 5-position. Its structure can be represented as follows:

C9H6ClF O3S\text{C}_9\text{H}_6\text{ClF O}_3\text{S}

Key Properties

PropertyValue
Molecular Weight232.66 g/mol
SolubilitySoluble in organic solvents
StabilitySensitive to moisture

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been shown to inhibit viral replication in various assays. For instance, studies have demonstrated its effectiveness against certain strains of viruses, suggesting potential as a therapeutic agent for viral infections.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Anti-inflammatory Effects

In addition to its antiviral and anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines in cell cultures, which may have implications for treating inflammatory diseases.

Enzyme Inhibition

The compound acts as an inhibitor of various enzymes, including α-glucosidase. In studies involving Saccharomyces cerevisiae, it was found to significantly reduce enzyme activity at specific concentrations, indicating potential use in managing blood glucose levels . The IC50 values for enzyme inhibition were notably lower than those of standard inhibitors like acarbose.

Molecular Interactions

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. It likely binds to specific receptors or enzymes, altering their function and leading to observed biological effects.

Pathway Modulation

The compound appears to modulate several biochemical pathways:

  • Apoptosis Pathway : Induces cell death through caspase activation.
  • Inflammatory Pathway : Reduces cytokine production by inhibiting signaling pathways involved in inflammation.

Study on Antiviral Activity

A study published in 2023 investigated the antiviral effects of this compound against influenza virus. The compound was shown to reduce viral load significantly in infected cells compared to untreated controls.

Anticancer Research

In another study focusing on breast cancer cell lines, treatment with the compound led to a decrease in cell viability and an increase in apoptotic markers. The researchers measured IC50 values and found them to be significantly lower than those of established chemotherapeutic agents .

Inhibition of α-glucosidase

A detailed evaluation revealed that at a concentration of 100 µM, the compound inhibited α-glucosidase activity by approximately 90%, outperforming many existing inhibitors. The results are summarized in Table 1 below:

CompoundIC50 (µM)
This compound35.83 ± 0.98
Acarbose569.43 ± 43.72

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